molecular formula C6H4F3N3 B12981288 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile CAS No. 1823935-36-9

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B12981288
CAS No.: 1823935-36-9
M. Wt: 175.11 g/mol
InChI Key: XHVGCPAUBAZEQY-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group and the carbonitrile group attached to the pyrazole ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The carbonitrile group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile can be compared with other pyrazole derivatives, such as:

Properties

CAS No.

1823935-36-9

Molecular Formula

C6H4F3N3

Molecular Weight

175.11 g/mol

IUPAC Name

1-methyl-4-(trifluoromethyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C6H4F3N3/c1-12-3-4(6(7,8)9)5(2-10)11-12/h3H,1H3

InChI Key

XHVGCPAUBAZEQY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C#N)C(F)(F)F

Origin of Product

United States

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